molecular formula C10H21Cl B1663957 1-Chlorodecane CAS No. 1002-69-3

1-Chlorodecane

Cat. No.: B1663957
CAS No.: 1002-69-3
M. Wt: 176.72 g/mol
InChI Key: ZTEHOZMYMCEYRM-UHFFFAOYSA-N
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Description

1-Chlorodecane, also known as decyl chloride, is an organic compound with the molecular formula C₁₀H₂₁Cl. It is a member of the alkyl halides family, where a chlorine atom is bonded to a decane chain. This compound is a colorless liquid with a characteristic odor and is primarily used in organic synthesis and industrial applications .

Biochemical Analysis

Biochemical Properties

1-Chlorodecane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the primary enzymes involved in the metabolism of this compound is cytochrome P450. This enzyme catalyzes the hydroxylation of this compound, leading to the formation of metabolites such as 10-chlorodecan-5-ol and 1-chlorodecanol . These interactions are crucial as they determine the compound’s metabolic fate and potential toxicity. The hydroxylation process involves the abstraction of hydrogen atoms from the intermediate carbon atoms of this compound, which is a key step in its metabolic transformation .

Cellular Effects

This compound has been shown to exert various effects on cellular processes. It can disrupt normal cellular metabolism by interfering with the function of cytochrome P450 enzymes. The metabolites of this compound, such as 10-chlorodecan-5-ol and 1-chlorodecanol, have been found to exhibit higher bioaccumulation and carcinogenicity . These metabolites can cause significant damage to the cardiovascular system and other vital organs. Additionally, this compound can influence cell signaling pathways and gene expression, leading to altered cellular functions and potential toxic effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with cytochrome P450 enzymes. The enzyme catalyzes the hydroxylation of this compound, resulting in the formation of hydroxylated metabolites. This process is dominated by hydrogen abstraction pathways, particularly from the intermediate carbon atoms of this compound . The binding of this compound to cytochrome P450 enzymes can lead to enzyme inhibition or activation, depending on the specific metabolic context. These interactions can also result in changes in gene expression, further influencing the compound’s biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but its metabolites can accumulate and exert long-term effects on cellular function. Studies have shown that the rate constant for the metabolism of this compound by cytochrome P450 enzymes can reach up to 42.3 s⁻¹ in the human body . Over time, the accumulation of hydroxylated metabolites can lead to increased bioaccumulation and potential toxicity, highlighting the importance of monitoring the temporal effects of this compound in laboratory studies .

Dosage Effects in Animal Models

The effects of this compound can vary significantly with different dosages in animal models. At lower doses, the compound may be metabolized efficiently by cytochrome P450 enzymes, resulting in minimal adverse effects. At higher doses, the accumulation of hydroxylated metabolites can lead to toxic effects, including damage to the cardiovascular system and other vital organs . Threshold effects have been observed, where the toxicity of this compound increases dramatically beyond a certain dosage level. These findings underscore the importance of careful dosage management in studies involving this compound .

Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 enzymes through hydroxylation pathways. The enzyme catalyzes the abstraction of hydrogen atoms from the intermediate carbon atoms of this compound, leading to the formation of hydroxylated metabolites such as 10-chlorodecan-5-ol and 1-chlorodecanol . These metabolites can further undergo metabolic transformations, contributing to the overall metabolic flux and affecting metabolite levels in the body. The involvement of cytochrome P450 enzymes is crucial in determining the metabolic fate of this compound and its potential effects on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. Studies have shown that this compound can be readily absorbed and distributed in the body, with its metabolites exhibiting higher bioaccumulation potential . The transport and distribution of this compound are critical factors in determining its overall biochemical effects and potential toxicity .

Subcellular Localization

The subcellular localization of this compound and its metabolites can significantly impact their activity and function. The compound and its hydroxylated metabolites can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. These localization patterns can influence the interactions of this compound with enzymes and other biomolecules, affecting its overall biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential toxicity .

Preparation Methods

1-Chlorodecane can be synthesized through several methods:

    Halogenation of Decane: One common method involves the direct halogenation of decane using chlorine gas under ultraviolet light. This reaction typically requires controlled conditions to ensure selective chlorination at the desired position.

    Industrial Production: Industrially, this compound is produced by the reaction of decanol with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

Chemical Reactions Analysis

1-Chlorodecane undergoes various chemical reactions, including:

Scientific Research Applications

1-Chlorodecane has several applications in scientific research:

Comparison with Similar Compounds

1-Chlorodecane can be compared with other alkyl halides, such as:

This compound’s unique properties, such as its specific reactivity and intermediate chain length, make it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

1-chlorodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H21Cl/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEHOZMYMCEYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5027352
Record name 1-Chlorodecane
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Molecular Weight

176.72 g/mol
Source PubChem
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Physical Description

Liquid
Record name Decane, 1-chloro-
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CAS No.

1002-69-3, 28519-06-4
Record name 1-Chlorodecane
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Record name 1-Chlorodecane
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Record name Chlorodecane (mixed isomers)
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Record name 1-CHLORODECANE
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Record name Decane, 1-chloro-
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Record name 1-chlorodecane
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Record name 1-CHLORODECANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-chlorodecane in rat pheromone communication?

A1: Research suggests that this compound acts as a bound volatile compound to α2u-globulin, a pheromone carrier urinary protein found in rats. [, ] This protein plays a crucial role in sexual communication among rats, influencing both opposite-sex and same-sex attraction. [] Studies on Indian common house rats (Rattus rattus) identified this compound as the predominant volatile bound to α2u-globulin, indicating its potential role as a pheromone. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C10H21Cl and a molecular weight of 176.77 g/mol.

Q3: Can you elaborate on the mechanism of dehalogenation of this compound by bacteria?

A3: Mycobacterium tuberculosis H37Rv and other Mycobacterium species can dehalogenate this compound via a hydrolytic mechanism. [] This process involves the conversion of this compound to its corresponding alcohol (1-decanol) by haloalkane dehalogenases. The absence of oxygen and the identification of primary alcohols as reaction products support the hydrolytic nature of this dehalogenation. []

Q4: How does the structure of this compound relate to its activity as a substrate for haloalkane dehalogenases?

A4: Research on Pseudomonas paucimobilis UT26 suggests that the LinB haloalkane dehalogenase exhibits broad-range substrate specificity, effectively degrading this compound along with other short and long-chain chloroalkanes. [] This indicates that the enzyme can accommodate a range of chain lengths in its active site.

Q5: How is this compound employed in membrane modification?

A5: this compound serves as a reagent in Friedel-Crafts electrophilic substitutions to modify the surface of polysulfone membranes. [] When reacted with polysulfone in the presence of AlCl3, this compound introduces hydrophobic -(CH2)9-CH3 groups onto the membrane surface, altering its hydrophobicity and ultimately influencing water flux and contact angle. []

Q6: What is the effect of this compound as a porogen in the synthesis of poly(divinylbenzene) microspheres?

A6: The addition of this compound as a porogen during the suspension polymerization of divinylbenzene leads to the formation of poly(divinylbenzene) microspheres with remarkably high specific surface area (720 m2/g) and porosity (68%). [] This highlights the potential of this compound in tailoring the nanostructure and porosity of polymeric materials.

Q7: Can you explain the role of this compound in studying the kinetics of polystyrene bromination?

A7: this compound acts as a solvent in studies investigating the kinetics of polystyrene bromination. [] Researchers observed that the bromination reaction rate in this compound is influenced by factors such as solvent dielectric constant and polymer solubility. [] Comparing reaction rates in different solvents, including this compound, provides insights into the solvent effects on the bromination process. []

Q8: How does this compound behave in a binary mixture with n-decane?

A8: Studies on the n-decane + this compound system reveal valuable information about their thermodynamic and transport properties. [] Researchers have investigated excess molar volumes, excess viscosities, and excess energies of activation for viscous flow in this binary mixture across different temperatures and compositions. [] These findings contribute to a deeper understanding of molecular interactions and solution behavior.

Q9: Are there any computational studies on the interaction of this compound with lithium dialkylaminoborohydrides?

A9: Density functional theory (DFT) calculations have been employed to investigate the influence of ethereal solvents, like THF, on the aggregation state of lithium dialkylaminoborohydrides (LABs) when reacting with this compound. [] Results suggest that sterically hindered LABs primarily exist as monomers in THF, impacting the kinetics of amination reactions with this compound. []

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